2,2-Dibromobutanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGKSMFUDWVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Alpha Dibromo Aldehydes in Modern Organic Chemistry
Alpha-dibromo aldehydes, a class of compounds to which 2,2-Dibromobutanal belongs, are recognized for their synthetic versatility. The presence of two bromine atoms on the alpha-carbon makes them potent electrophiles, susceptible to a variety of nucleophilic attacks. This reactivity is central to their role as building blocks for more complex molecular architectures.
Aldehydes, in general, are highly reactive functional groups that readily undergo both acid- and base-catalyzed enolization. acs.org The introduction of two bromine atoms at the alpha position further enhances this reactivity. Researchers have developed efficient methods for the synthesis of α,α-dibromo esters from aldehydes, highlighting the importance of these intermediates. acs.orgacs.org This two-step process typically involves the dibromination of an aldehyde followed by oxidative esterification. acs.org The resulting α,α-dibromo esters are valuable precursors for generating ynolates, which are highly reactive intermediates in organic synthesis. acs.org
The study of halogenated aldehydes and ketones has a long history in organic chemistry, with early investigations by chemists like Arthur Lapworth providing foundational mechanistic insights. libretexts.org Modern research continues to build on this, exploring new catalytic methods for the stereoselective functionalization of α-branched aldehydes, which presents significant synthetic challenges. nih.gov
Research Context and Scope for 2,2 Dibromobutanal Investigations
Classical and Contemporary Synthetic Routes to this compound
The traditional approach to synthesizing this compound relies on the alpha-halogenation of butanal, a fundamental reaction in organic chemistry.
The synthesis of this compound is typically accomplished by the direct bromination of butanal. researchgate.net This reaction involves treating butanal with two equivalents of molecular bromine (Br₂). The regioselectivity of the reaction is directed toward the alpha-carbon (the carbon atom adjacent to the carbonyl group), as this position is activated for substitution. In the case of butanal, there is only one alpha-carbon bearing hydrogen atoms, leading to substitution at the C-2 position.
The reaction is commonly carried out in an acidic solution, with acetic acid being a frequently used solvent. libretexts.orgopenstax.org The acid acts as a catalyst, facilitating the formation of an enol intermediate, which is the key reactive species. openstax.orglibretexts.org Controlling the reaction conditions is critical to achieve the desired dibrominated product and minimize the formation of monobrominated intermediates or other side products. Key parameters include the stoichiometry of the reactants, temperature, and the choice of solvent. For instance, using bromine in an acetic acid solvent is a particularly useful variation of this reaction. libretexts.org
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Substrate | Butanal | Starting material for synthesis. | researchgate.net |
| Brominating Agent | Bromine (Br₂) | Provides the bromine atoms for substitution. | libretexts.orglibretexts.org |
| Solvent | Acetic Acid | Serves as solvent and acid catalyst. | libretexts.orgopenstax.orglibretexts.org |
| Catalyst | Acid (e.g., H⁺ from acetic acid) | Catalyzes enol formation, the rate-determining step. | libretexts.orglibretexts.org |
| Temperature | Controlled, often low | To minimize side reactions and over-bromination. | acs.org |
The alpha-halogenation of aldehydes like butanal in an acidic medium proceeds through a well-established multi-step mechanism involving an enol intermediate. libretexts.orglibretexts.org
Electrophilic Attack : The electron-rich C=C double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). This results in the formation of a new carbon-bromine bond at the alpha-position and a protonated carbonyl group. libretexts.org
Deprotonation : The intermediate is deprotonated, typically by a bromide ion or a solvent molecule, to yield the α-bromo aldehyde and regenerate the acid catalyst. libretexts.org
To achieve dibromination, this process is repeated. The presence of the first electron-withdrawing bromine atom at the alpha-position influences the rate of the second bromination.
| Step | Description | Key Feature | Reference |
|---|---|---|---|
| 1 | Protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. | Formation of the enol intermediate; this is the rate-determining step. | libretexts.orglibretexts.org |
| 2 | The nucleophilic enol attacks the electrophilic bromine molecule (Br₂). | Formation of the C-Br bond at the α-position. | libretexts.orgacs.org |
| 3 | Deprotonation of the carbonyl oxygen. | Regeneration of the acid catalyst and formation of the α-bromo aldehyde. | libretexts.org |
Achieving a high yield and purity of this compound requires careful control over the synthetic process and effective purification methods.
Stoichiometry Control : Precise control of the butanal-to-bromine ratio is essential. Using approximately two molar equivalents of bromine is necessary for dibromination.
Temperature Management : Maintaining a controlled, often low, temperature throughout the reaction can minimize the occurrence of side reactions, such as the formation of α,β-unsaturated products or over-bromination. acs.org
Purification : After the reaction is complete, the crude product mixture typically contains the desired this compound, along with monobrominated species, unreacted starting materials, and the HBr byproduct. Standard purification techniques such as distillation under reduced pressure or column chromatography are necessary to isolate this compound with high purity. The significant difference in boiling points between butanal, 2-bromobutanal (B1282435), and this compound allows for effective separation via fractional distillation.
Alternative Synthetic Approaches and Novel Catalytic Systems
Reflecting the broader goals of modern chemistry, research has explored alternative synthetic routes that offer improved safety, sustainability, and efficiency.
Electrochemical methods represent an environmentally friendly alternative for performing halogenation reactions. rsc.org These techniques can replace traditional, often hazardous, chemical oxidants and reagents with electricity. For the synthesis of halogenated aldehydes, an electrochemical approach could involve the oxidation of halide ions (e.g., Br⁻ from an inorganic salt like NaBr) at an anode to generate the halogenating species (Br₂) in situ. rsc.org
This in situ generation allows for precise control over the amount of halogenating agent, potentially improving selectivity and reducing waste. The reaction can be carried out under mild conditions, often at room temperature, without the need for bulk chemical oxidants or metal catalysts. rsc.org While specific electrochemical protocols for this compound are not widely documented, the successful synthesis of other β-halocarbonyls using electrochemical halogenation/rearrangement of allylic alcohols demonstrates the viability of this technology. rsc.org Such methods avoid stoichiometric oxidants and can even utilize halide ions from waste streams, presenting a green and efficient synthetic strategy. rsc.org
The synthesis of this compound can be evaluated and improved through the lens of green chemistry's 12 principles. openstax.orgroyalsocietypublishing.org
Atom Economy : The classical bromination of butanal (C₄H₈O + 2Br₂ → C₄H₆Br₂O + 2HBr) has a theoretical atom economy of approximately 58.7%, as two molecules of hydrogen bromide are generated as byproducts. Green approaches aim to maximize the incorporation of all reactant atoms into the final product. acs.org
Use of Catalysis : The use of acid catalysis is a step towards a greener process compared to a non-catalytic route. acs.org However, more advanced catalytic systems, such as recoverable solid catalysts or organocatalysts, could further enhance the sustainability of the synthesis. royalsocietypublishing.org
Safer Solvents and Reagents : A key green objective is to replace hazardous reagents and solvents. openstax.org For instance, moving away from toxic solvents like carbon tetrachloride towards safer alternatives like water or performing reactions under solvent-free conditions is preferable. imist.ma Similarly, replacing elemental bromine with solid, manageable brominating agents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), which allows for the recovery and reuse of byproducts, can improve the process's environmental profile. organic-chemistry.org
Energy Efficiency : Designing synthetic routes that operate at ambient temperature and pressure minimizes energy consumption. openstax.org Electrochemical syntheses often excel in this regard. rsc.org
Waste Prevention : The best way to handle waste is to prevent its creation in the first place. openstax.orgacs.org This can be achieved through high-yield, high-selectivity reactions and the use of recyclable catalysts and reagents.
By applying these principles, future synthetic routes to this compound and other halogenated compounds can be made more efficient, safer, and environmentally benign.
Precursor Reactivity and Functional Group Transformations in this compound Synthesis
The synthesis of this compound is fundamentally reliant on the reactivity of its precursor, butanal, and the strategic application of functional group transformations. The core transformation is the α-halogenation of the aldehyde, a process that hinges on the inherent chemical behavior of the butanal molecule, particularly its ability to form a reactive enol or enolate intermediate. The subsequent reaction with a suitable brominating agent must be carefully controlled to yield the desired dibrominated product.
The reactivity of butanal is dominated by the electrophilic nature of its carbonyl carbon and the acidity of the α-hydrogens located on the carbon atom adjacent to the carbonyl group. These α-hydrogens can be removed to form a nucleophilic enol or enolate, which is the key reactive intermediate in the synthesis of this compound. The formation of this intermediate can be achieved under either acidic or basic conditions, although the acid-catalyzed pathway is more common for direct halogenation. chemistrysteps.com
Alternatively, under basic conditions, a strong base can directly abstract an α-hydrogen to form a resonance-stabilized enolate ion. chemistrysteps.comacs.org This enolate is a potent nucleophile. However, base-catalyzed halogenation is often difficult to control. The introduction of an electron-withdrawing bromine atom in the first substitution step increases the acidity of the remaining α-hydrogen, making the monobrominated product more reactive than the starting butanal. chemistrysteps.com This often leads to polyhalogenation, a characteristic that is exploited in the synthesis of this compound.
Recent research has also explored the keto-enol tautomerization of butanal on transition metal surfaces, such as Pd(111), providing microscopic-level understanding of the process. rsc.org Spectroscopic studies have identified different adsorbed aldehyde species and their enol counterpart on the surface, suggesting that the enol can be formed from a weakly bound aldehyde species. rsc.org
| Condition | Catalyst/Reagent | Intermediate | Key Characteristics | Relevance to Bromination |
| Acidic | H₂SO₄, CH₃COOH chemistrysteps.com | Enol | Rate-determining step is the formation of the enol; reaction is catalyzed by acid. libretexts.orglibretexts.org | The nucleophilic enol attacks the electrophilic bromine. This is the standard method for controlled α-halogenation. chemistrysteps.com |
| Basic | NaOH, LDA chemistrysteps.comacs.org | Enolate | Formation of a strong nucleophile (enolate); the product of monohalogenation is more acidic than the starting material. chemistrysteps.com | Difficult to stop at monosubstitution, which can be advantageous for producing di- or tri-halogenated products. chemistrysteps.com |
The synthesis of this compound from butanal requires the careful selection of a brominating agent and precise control over reaction conditions to ensure the introduction of two bromine atoms onto the α-carbon. The direct bromination of butanal is the most common synthetic route.
Molecular Bromine (Br₂) is a frequently used brominating agent for this transformation. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), under controlled conditions. The reaction proceeds via the enol intermediate, which attacks the Br₂ molecule. To achieve dibromination, a stoichiometric excess of bromine is typically required. The challenge lies in preventing further reaction or side reactions. Acid catalysts like sulfuric acid or acetic acid are often employed to facilitate the necessary enol formation.
N-Bromosuccinimide (NBS) is another important brominating agent. While often used for allylic bromination, it can also be used for α-halogenation of carbonyls. masterorganicchemistry.com A key advantage of NBS is that it can maintain a low concentration of Br₂ in the reaction mixture, which is generated in situ by the reaction of NBS with HBr. masterorganicchemistry.com This low concentration can offer better control over the reaction. However, for the synthesis of this compound, where exhaustive bromination at the α-position is the goal, the rapid regeneration of the reactive species is crucial. The use of NBS in organocatalytic enantioselective α-bromination of aldehydes has been studied, though these methods often aim for monobromination and require specific catalysts and conditions to avoid dibromination. acs.org
Control of the reaction is paramount. Since the introduction of the first bromine atom enhances the reactivity of the intermediate towards further bromination, achieving the dibrominated product is often more straightforward than stopping at the monobrominated stage. chemistrysteps.com The key parameters to control include temperature, reaction time, and the stoichiometry of the reactants. For instance, a standard protocol for the synthesis of the related 2-bromobutanal involves using 1.2 equivalents of Br₂ at temperatures between 0–25°C. To synthesize this compound, the amount of the brominating agent would be increased accordingly, typically to just over two equivalents.
| Brominating Agent | Typical Conditions | Advantages | Control Considerations |
| **Molecular Bromine (Br₂) ** | Solvent: CH₂Cl₂, CCl₄; Catalyst: H₂SO₄ or CH₃COOH | Readily available and potent brominating agent. | Requires careful stoichiometric control to achieve dibromination without side reactions. The high reactivity can lead to over-bromination or other products if not managed. |
| N-Bromosuccinimide (NBS) | Solvent: CCl₄; Initiator (for radical pathways) masterorganicchemistry.com | Allows for a low, steady concentration of Br₂, which can enhance selectivity. masterorganicchemistry.com | Often discarded for simple α-bromination due to lower yields compared to Br₂, but its controlled reactivity can be beneficial. acs.org Tuning conditions is critical. |
| Other Reagents | Various, including ketone-based agents (KBA) or DBDMH. acs.orgorganic-chemistry.org | Can offer higher selectivity, milder conditions, or improved safety profiles. acs.orgacsgcipr.org | May be more expensive or less readily available. The reaction mechanism and conditions must be specifically optimized for dibromination. |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dibromobutanal
Electrophilic Reactivity of the Aldehyde Carbonyl Center in 2,2-Dibromobutanal
The carbonyl group (C=O) is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This polarity results in a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by electron-rich species, known as nucleophiles. ksu.edu.salibretexts.org In this compound, the electrophilicity of the carbonyl carbon is significantly enhanced by the inductive effect of the two adjacent bromine atoms. These electron-withdrawing groups pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more reactive towards nucleophiles compared to unsubstituted aldehydes like butanal. masterorganicchemistry.com
Nucleophilic addition is the most fundamental reaction of the aldehyde group. libretexts.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. ksu.edu.sachemistryguru.com.sg This intermediate is then typically protonated to yield an alcohol product. ksu.edu.salibretexts.org
The scope of nucleophilic addition to this compound includes a variety of strong and weak nucleophiles. Strong, irreversible nucleophiles include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Weaker nucleophiles, such as alcohols and water, can also add to the carbonyl group, often under acid catalysis, in reversible reactions to form hemiacetals and acetals, or hydrates (gem-diols), respectively. ksu.edu.saorganicmystery.com
Limitations may arise from steric hindrance, particularly with bulky nucleophiles, which may find it difficult to approach the carbonyl carbon. organicmystery.com Furthermore, highly basic nucleophiles could potentially induce competing elimination reactions involving the geminal dibromides rather than adding to the carbonyl group. chemguide.co.uk
Table 1: Representative Nucleophilic Addition Reactions of this compound
| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) | Product Class |
| Methylmagnesium bromide (CH₃MgBr) | 2,2-Dibromo-1-pentan-1-olate | 2,2-Dibromo-1-pentan-1-ol | Secondary Alcohol |
| Sodium borohydride (NaBH₄) | 2,2-Dibromobutan-1-olate | 2,2-Dibromobutan-1-ol | Primary Alcohol |
| Hydrogen cyanide (HCN) / NaCN | 2,2-Dibromo-1-cyanobutan-1-olate | 2,2-Dibromo-3-hydroxypentanenitrile | Cyanohydrin |
| Methanol (B129727) (CH₃OH) / H⁺ | 2,2-Dibromo-1-methoxybutan-1-ol | 2,2-Dibromo-1,1-dimethoxybutane | Acetal |
The carbonyl carbon in this compound is sp² hybridized and possesses a trigonal planar geometry. libretexts.orgweebly.com This planar nature means that an incoming nucleophile can attack from either of two faces, designated as the Re face or the Si face. When a nucleophile adds to the carbonyl carbon, the hybridization of this carbon changes from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org
Since this compound is an achiral molecule, the addition of a nucleophile (that is not itself chiral) creates a new stereocenter at the former carbonyl carbon. In the absence of any chiral influence, such as a chiral catalyst or a chiral reagent, attack from the Re and Si faces is equally probable. libretexts.org This non-discriminatory attack results in the formation of a 50:50 mixture of the two possible enantiomers of the product alcohol. Such a mixture is known as a racemic mixture. libretexts.orgweebly.com The stereochemical outcome is thus predictable but generally non-selective under standard, achiral reaction conditions.
Transformations Involving the Geminal Dibromide Moiety
The two bromine atoms attached to the same carbon atom (a geminal dibromide) constitute a second key reactive site within the this compound molecule. These bromine atoms are good leaving groups, enabling a variety of transformations including nucleophilic substitution, elimination, and reduction.
The bromine atoms in this compound can be displaced by nucleophiles in substitution reactions. matanginicollege.ac.in These reactions can proceed through different mechanisms, such as Sₙ1 or Sₙ2, depending on the reaction conditions, the strength of the nucleophile, and the solvent. chemguide.co.ukmatanginicollege.ac.in Given that the substrate is a secondary halide, both pathways are possible, and competition between them can be expected.
These substitution reactions allow for a wide range of functional group interconversions. For example, reaction with hydroxide (B78521) ions could lead to a gem-diol, which is generally unstable and may dehydrate to form an α,β-unsaturated aldehyde. Reaction with amines can lead to the formation of imines or enamines after initial substitution. chemguide.co.uk The possibility of multiple substitutions, where both bromine atoms are replaced sequentially, adds another layer of complexity and synthetic potential. chemguide.co.uk
Table 2: Potential Functional Group Interconversions via Nucleophilic Substitution
| Nucleophile | Reagent Example | Potential Product(s) | Notes |
| Hydroxide | Sodium hydroxide (NaOH) | 2-Bromo-2-butenal | The initial gem-diol product is unstable and dehydrates. |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-2-methoxybutanal | Monosubstitution product. |
| Amine | Ammonia (NH₃) | 2-Bromo-2-aminobutanal | Monosubstitution product. Further reaction is possible. chemguide.co.uk |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Bromo-2-(phenylthio)butanal | Monosubstitution product. |
In the presence of a strong base, this compound can undergo elimination reactions to form unsaturated products. chemguide.co.uk The most common type is dehydrohalogenation, which involves the removal of a hydrogen atom from a β-carbon and a halogen from the α-carbon. unacademy.com This process, often following an E2 (bimolecular elimination) mechanism, results in the formation of a carbon-carbon double bond. numberanalytics.com
The reaction of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, would be expected to yield 2-bromo-1-butenal as the initial product. This occurs through the loss of one equivalent of hydrogen bromide (HBr). If a sufficient excess of a very strong base is used, a second elimination reaction could potentially occur, removing the second bromine atom and another β-hydrogen (if available and geometrically accessible), which could lead to more highly unsaturated systems like alkynes. The choice of base, solvent, and temperature is critical in directing the reaction towards elimination over the competing nucleophilic substitution. chemguide.co.uk Generally, high temperatures and strong, sterically hindered bases favor elimination. chemguide.co.uk
Table 3: Stepwise Dehydrohalogenation of this compound
| Step | Reactant | Reagent | Product | Type of Reaction |
| 1 | This compound | Strong Base (e.g., KOtBu) | 2-Bromo-1-butenal | E2 Elimination |
| 2 | 2-Bromo-1-butenal | Strong Base (e.g., KOtBu) | But-1-ynal | E2 Elimination |
Reductive debromination offers a method to selectively remove the bromine atoms and replace them with hydrogen atoms. This transformation can be achieved through several strategies, most commonly involving radical intermediates or the use of active metals.
One classic method for such a reduction is the use of a radical chain reaction involving reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). In this process, a tributyltin radical abstracts a bromine atom from the substrate, generating a carbon-centered radical which then abstracts a hydrogen atom from another molecule of Bu₃SnH to complete the reduction and propagate the chain.
Alternatively, reactive metals such as zinc dust can be used. Zinc can insert into the carbon-bromine bond, forming an organozinc intermediate which can then be protonated by a proton source (like acetic acid or water) to afford the reduced product. Depending on the stoichiometry and reaction conditions, it may be possible to achieve stepwise reduction, first yielding 2-bromobutanal (B1282435) and subsequently butanal. Controlling the selectivity of this reduction would be a key synthetic challenge.
Oxidative and Reductive Transformations of this compound
The reactivity of this compound is significantly influenced by its functional groups: the aldehyde and the geminal dibromide at the alpha-position. These features allow for a range of oxidative and reductive transformations, converting the aldehyde into a carboxylic acid or an alcohol, respectively.
The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2,2-dibromobutanoic acid. This transformation is a common reaction for aldehydes and can be accomplished using various oxidizing agents. The general reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH) without affecting the carbon-bromine bonds under controlled conditions.
Common oxidizing agents employed for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃) or Jones reagent (CrO₃/H₂SO₄). The choice of reagent can depend on the desired yield and the scale of the reaction. For instance, the oxidation of the related compound 2-bromobutanal to 2-bromobutyric acid is achieved with such agents. The reaction proceeds by the addition of the oxidant to the aldehyde, followed by rearrangement and elimination steps to yield the carboxylic acid.
Table 1: Representative Oxidation Reactions of α-Haloaldehydes
| Starting Material | Oxidizing Agent(s) | Product |
|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | 2,2-Dibromobutanoic acid |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | 2,2-Dibromobutanoic acid |
| 2-Bromobutanal | Chromium Trioxide (CrO₃) | 2-Bromobutanoic acid |
The resulting 2,2-dibromobutanoic acid is a halogenated carboxylic acid that can serve as a precursor in further organic syntheses.
This compound can be readily reduced to its corresponding primary alcohol, 2,2-dibromobutan-1-ol. This transformation targets the aldehyde group, converting the carbonyl to a hydroxyl group. Standard reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are hydride donors that attack the electrophilic carbonyl carbon.
Sodium borohydride is a milder reagent that is highly selective for aldehydes and ketones, making it suitable for this reduction without affecting the carbon-bromine bonds. Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the aldehyde, but it requires anhydrous conditions.
Table 2: Common Reductive Transformations for this compound
| Starting Material | Reducing Agent(s) | Primary Product |
|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | 2,2-Dibromobutan-1-ol |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dibromobutan-1-ol |
Under more forcing reduction conditions, such as catalytic hydrogenation with catalysts like palladium or platinum, or using stronger reducing systems, it is possible to achieve reductive dehalogenation to form butanol or even complete reduction to the alkane, butane. However, these transformations require overcoming the strength of the C-Br bonds and are less common than the selective reduction of the aldehyde group.
Advanced Mechanistic Studies on this compound Reactions
Advanced mechanistic studies are crucial for understanding the detailed electronic and structural changes that occur during the chemical transformations of this compound. Such studies provide insight into the formation of intermediates and the energetic profiles of the reactions.
The primary site of reactivity in this compound is the electrophilic carbon atom of the carbonyl group. Nucleophiles are strongly attracted to this region of positive charge. bmglabtech.com The presence of two electron-withdrawing bromine atoms on the adjacent alpha-carbon significantly increases the electrophilicity of the carbonyl carbon through a negative inductive effect. This makes this compound more reactive towards nucleophilic attack compared to a non-halogenated aldehyde like butanal.
A typical reaction mechanism involves the nucleophilic addition to the carbonyl group. In this process, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated (often by the solvent or during an acidic workup) to yield the final alcohol product.
Many reactions of aldehydes and ketones proceed through enol or enolate intermediates, particularly those involving the α-carbon. msu.edu While these are key to the synthesis of α-haloaldehydes, reactions of this compound are dominated by the chemistry of its aldehyde group. msu.edulibretexts.org The stability of any potential intermediates, such as carbocations, is a critical factor in determining the reaction pathway. For instance, tertiary carbocations are more stable than secondary or primary ones, which can influence whether a reaction proceeds via an SN1 or SN2 mechanism if substitution at the alpha-carbon were to occur. bmglabtech.com
While specific experimental kinetic and thermodynamic data for this compound are not widely published, a profile of its transformations can be constructed based on established chemical principles and analytical techniques.
Kinetic Profiling: A kinetic study of a reaction involving this compound would aim to determine the reaction rate, order, and the rate constant (k). tainstruments.com Such studies are often conducted by monitoring the concentration of reactants or products over time using techniques like ¹H NMR, HPLC, or UV-visible spectroscopy. bmglabtech.comresearchgate.net For example, in the acid-catalyzed halogenation of ketones, the rate of reaction is often found to be dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol intermediate. libretexts.orgucsb.edu A similar approach could be used to study the kinetics of oxidation or reduction of this compound.
Thermodynamic Profiling: The thermodynamic profile of a reaction provides information about its spontaneity and energy changes. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values can be determined experimentally using methods like Differential Scanning Calorimetry (DSC), which measures heat flow during a reaction. tainstruments.com A negative ΔG indicates a spontaneous reaction. The activation energy (Ea), which is the minimum energy required to initiate the reaction, is a crucial kinetic parameter that can also be derived from these studies. tainstruments.com
Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction (Note: The following data is for illustrative purposes only and does not represent published experimental values for this compound.)
| Parameter | Symbol | Illustrative Value | Significance |
|---|---|---|---|
| Rate Constant | k | 1.5 x 10⁻³ M⁻¹s⁻¹ | Quantifies the rate of the reaction. |
| Activation Energy | Ea | 65 kJ/mol | Energy barrier that must be overcome for the reaction to occur. tainstruments.com |
| Enthalpy Change | ΔH | -80 kJ/mol | Indicates an exothermic reaction (releases heat). |
| Entropy Change | ΔS | -20 J/(mol·K) | Indicates a decrease in disorder. |
| Gibbs Free Energy | ΔG | -74 kJ/mol | Indicates a spontaneous reaction under standard conditions. |
Derivatization and Functionalization Strategies of 2,2 Dibromobutanal
Synthesis of Novel Analogs and Derivatives of 2,2-Dibromobutanal
The inherent reactivity of its two distinct functional groups allows for the targeted synthesis of a wide range of derivatives. Chemists can selectively address either the aldehyde or the gem-dibromo center to build molecular complexity.
Modification of the Aldehyde Functionality for Complex Structures
The aldehyde group is a primary site for transformations, serving as an electrophilic handle for nucleophilic attack and condensation reactions. A notable example is its reaction with aminoguanidine (B1677879) to form bis(guanylhydrazones), which are of interest for their biological activities. researchgate.net
In a specific synthesis, this compound is reacted with aminoguanidine bicarbonate in the presence of sulfuric acid and ethanol (B145695). The mixture is heated to facilitate the condensation reaction, where the nucleophilic amine of the aminoguanidine attacks the electrophilic carbonyl carbon of the aldehyde. This process occurs twice to yield the corresponding bis(guanylhydrazone) derivative, ethylglyoxal bis(guanylhydrazone) (EGBG) sulfate (B86663). researchgate.net
Interactive Table 1: Synthesis of Ethylglyoxal Bis(guanylhydrazone) Sulfate
| Parameter | Value | Reference |
| Starting Material | This compound | researchgate.net |
| Reagent | Aminoguanidine bicarbonate | researchgate.net |
| Acid | Sulfuric Acid (H₂SO₄) | researchgate.net |
| Solvent | Ethanol/Water | researchgate.net |
| Temperature | 40—60 °C | researchgate.net |
| Product | Ethylglyoxal bis(guanylhydrazone) sulfate | researchgate.net |
Another significant transformation of the aldehyde functionality is the Corey-Fuchs reaction. This two-step process converts aldehydes into terminal alkynes through a one-carbon homologation. organic-chemistry.orgnih.gov In the first step, the aldehyde reacts with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoolefin. nrochemistry.comalfa-chemistry.com This intermediate, 3,3-dibromo-1-pentene, could then be treated with a strong base like n-butyllithium to yield the terminal alkyne, 1-pentyne. organic-chemistry.org This conversion dramatically alters the electronic and structural properties of the molecule, opening pathways for further functionalization, such as metal-catalyzed coupling reactions. alfa-chemistry.com
Transformations at the Brominated Carbon Center
The gem-dibromo group at the C2 position is another key site for functionalization. These two bromine atoms can be replaced through nucleophilic substitution or involved in elimination reactions. While specific documented examples for this compound are sparse, the reactivity of gem-dihalides is well-established in organic synthesis.
Potential transformations include:
Hydrolysis: Under appropriate acidic or basic conditions, the gem-dibromide can be hydrolyzed to a ketone, yielding 2-butanone. This transformation converts the dihaloalkane functionality into a carbonyl group.
Nucleophilic Substitution: Reaction with various nucleophiles could lead to the substitution of one or both bromine atoms, providing access to a range of α-substituted butanal derivatives.
Reductive Debromination: Treatment with reducing agents could selectively remove one or both bromine atoms, leading to 2-bromobutanal (B1282435) or butanal, respectively.
These potential reactions highlight the versatility of the brominated carbon center as a synthetic handle for introducing new functional groups or modifying the carbon skeleton.
Multi-Component Reactions Incorporating this compound as a Key Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. taylorandfrancis.comacsgcipr.org The bifunctional nature of this compound makes it an intriguing candidate for designing novel MCRs.
While specific MCRs featuring this compound are not extensively documented, the utility of related α,β-dihaloaldehydes in such reactions provides a strong precedent. For instance, the synthesis of quinoline (B57606) derivatives has been achieved by reacting aniline (B41778) compounds with 2,3-dibromopropionaldehyde. This reaction proceeds via a complex cyclization cascade, demonstrating how a dihaloaldehyde can serve as a linchpin to construct complex heterocyclic systems in a one-pot process. The use of gem-binucleophilic linchpins is also an emerging area in the development of asymmetric MCRs. anr.fr Given this, this compound represents a promising, yet underexplored, substrate for the discovery of new MCRs to generate molecular diversity. researchgate.net
Regioselective and Stereoselective Derivatization Protocols
Controlling the regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the new bonds) is crucial for synthesizing specific, complex target molecules.
Control of Stereochemistry in New Bond Formations
Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch In reactions involving this compound, new stereocenters can be created, and their configuration can be controlled. The aldehyde group, being planar, has two prochiral faces (Re and Si). The addition of a nucleophile to this group can generate a new stereocenter.
To control the stereochemical outcome, one can employ:
Chiral Reagents: Using a nucleophile that is itself chiral can lead to a diastereomeric transition state, favoring the formation of one product diastereomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct subsequent reactions before being removed. ethz.ch
Chiral Catalysts: An external chiral catalyst can create a chiral environment around the substrate, guiding the incoming reagent to one face of the aldehyde preferentially. ethz.ch
These strategies allow for the synthesis of enantioenriched products, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities.
Impact of Catalyst Systems on Derivatization Selectivity
Catalysts are fundamental to controlling both regioselectivity and stereoselectivity. The choice of catalyst can profoundly influence the outcome of a reaction involving this compound.
Lewis Acid Catalysis: Chiral Lewis acids, such as those based on copper(II) or other metals complexed with chiral ligands, can coordinate to the carbonyl oxygen of the aldehyde. mdpi.comrsc.org This activation makes the carbonyl carbon more electrophilic and, due to the chiral environment created by the catalyst, can direct nucleophilic attack to one of the prochiral faces, inducing high enantioselectivity. mdpi.com
Organocatalysis: Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or N-heterocyclic carbenes (NHCs), offer a metal-free alternative. nih.gov A chiral amine can react with the aldehyde to form a transient chiral enamine or iminium ion, which then reacts stereoselectively with an electrophile or nucleophile. Chiral NHCs can generate a "Breslow intermediate" after attacking the aldehyde, inverting its polarity (umpolung) and enabling new, highly stereoselective reaction pathways. nih.gov
Enantioselective Polymerization: In the field of polymer chemistry, chiral catalysts, including diborane (B8814927) systems derived from BINOL, have been used for the stereoselective polymerization of epoxides. nih.gov While a different substrate class, this demonstrates the power of chiral catalysts to control tacticity in polymer chains, a principle that could be extended to reactions involving bifunctional monomers like derivatives of this compound.
By carefully selecting the appropriate catalytic system, chemists can steer the derivatization of this compound towards a desired regio- and stereoisomer with high precision.
Analytical Derivatization Protocols for Structural Elucidation
The structural elucidation and quantitative analysis of reactive and thermally sensitive molecules like this compound often necessitate chemical derivatization prior to analysis. Derivatization protocols are employed to convert the analyte into a more stable, volatile, or spectroscopically active form, thereby facilitating its characterization by techniques such as gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are crucial for confirming the molecular structure, identifying impurities, and in the case of chiral analogues, determining enantiomeric purity.
A primary strategy for the analytical derivatization of this compound involves targeting its reactive aldehyde functional group. Common protocols include the formation of hydrazones and oximes, which are significantly more stable and amenable to chromatographic analysis than the parent aldehyde.
Formation of Hydrazones for Spectroscopic and Chromatographic Analysis
A classic and robust method for the identification of aldehydes and ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often referred to as Brady's reagent. libretexts.orgchemguide.co.uk This reaction is a nucleophilic addition-elimination (or condensation) reaction where the amino group of 2,4-DNPH attacks the electrophilic carbonyl carbon of this compound. libretexts.orgchemguide.co.uk The intermediate subsequently eliminates a water molecule to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative. libretexts.org
The resulting hydrazone is typically a brightly colored yellow, orange, or red solid, and its formation serves as a reliable qualitative test for the carbonyl group. libretexts.orgsjpas.com For structural confirmation, the purified crystalline derivative can be characterized by its sharp melting point, which is a unique physical constant for the specific aldehyde. libretexts.org Furthermore, the derivative can be analyzed by modern spectrometric techniques.
Protocol Outline: A solution of this compound in a suitable solvent like methanol (B129727) or ethanol is added to a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid (Brady's reagent). chemguide.co.uk The formation of a precipitate indicates a positive reaction. The solid is then isolated by filtration, washed, and recrystallized to obtain the pure 2,4-dinitrophenylhydrazone derivative for further analysis. libretexts.org
Table 1: Expected Analytical Data for the 2,4-Dinitrophenylhydrazone Derivative of this compound
| Property | Expected Observation | Purpose |
|---|---|---|
| Physical Appearance | Yellow-to-orange crystalline solid | Qualitative identification |
| Melting Point | Sharp, characteristic melting point | Identification and purity assessment |
| ¹H NMR | Appearance of a new signal for the imine proton (CH =N) and aromatic protons of the DNPH moiety. Disappearance of the aldehyde proton signal. | Structural confirmation |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the derivative (C₁₀H₈Br₂N₄O₄, M.W. 407.99 g/mol ). | Molecular weight confirmation |
Oximation for Enhanced GC-MS Analysis
For quantitative analysis and separation from complex matrices using GC-MS, aldehydes are frequently converted into oxime derivatives. This is particularly important for preventing peak tailing and thermal degradation during analysis. jfda-online.comsigmaaldrich.com Reagents such as hydroxylamine (B1172632) or, more commonly, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used. nih.gov The reaction proceeds via condensation of the aldehyde with the hydroxylamine derivative to form the corresponding oxime.
The resulting PFBHA-oxime of this compound is significantly more thermally stable and volatile. The pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) and generates characteristic high-mass fragments in mass spectrometry, aiding in sensitive and selective quantification. nih.gov
Protocol Outline: A sample containing this compound is treated with a solution of PFBHA hydrochloride in a buffered or basic medium. The mixture is heated to ensure complete reaction. The resulting PFBHA-oxime derivative is then typically extracted into an organic solvent (e.g., hexane) for direct injection into the GC-MS system. nih.gov
Table 2: Predicted GC-MS Characteristics of the PFBHA Derivative of this compound
| Parameter | Predicted Characteristic | Analytical Significance |
|---|---|---|
| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Increases thermal stability and introduces a fluorinated tag for sensitive detection. nih.gov |
| Derivative Formed | This compound O-(2,3,4,5,6-pentafluorobenzyl)oxime | Stable and volatile compound suitable for GC analysis. |
| Molecular Weight Increase | +195 g/mol (C₇H₂F₅NO) | Shifts the mass to a region with less background interference. |
| Expected Derivative M.W. | 424.98 g/mol (C₁₁H₈Br₂F₅NO) | Confirms the identity of the derivatized analyte. |
| Key MS Fragment Ions (m/z) | 181 (pentafluorobenzyl cation, [C₇H₂F₅]⁺) | Characteristic fragment for PFBHA derivatives, used for selected ion monitoring (SIM). nih.gov |
Derivatization for NMR-Based Chiral Analysis
While this compound is achiral, related α-haloaldehydes can be chiral. For such compounds, NMR spectroscopy combined with chiral derivatizing agents (CDAs) is a powerful method for determining enantiomeric excess (ee). wikipedia.orgnumberanalytics.com The principle involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct signals in the NMR spectrum. wikipedia.org
For a chiral aldehyde, a common strategy is the reaction with an enantiopure primary amine, such as (R)-α-methylbenzylamine, to form a pair of diastereomeric imines. The resulting diastereomers will have unique chemical shifts for protons or carbons near the newly formed stereocenter, allowing for their integration and the calculation of the enantiomeric excess. researchgate.net
Protocol Outline: The chiral aldehyde is dissolved in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube. A molar equivalent of the enantiopure chiral amine (e.g., (R)-α-methylbenzylamine) is added. The reaction to form the diastereomeric imines often proceeds rapidly at room temperature, and the ¹H NMR spectrum can be acquired directly on the mixture.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenylhydrazine |
| 2,4-Dinitrophenylhydrazone |
| (R)-α-Methylbenzylamine |
| Ethanol |
| Hexane |
| Hydroxylamine |
| Methanol |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine |
Applications in Advanced Organic Synthesis
2,2-Dibromobutanal as a Versatile Synthetic Intermediate for Complex Molecules
No specific instances of this compound serving as a precursor in multistep or cascade (domino) reactions have been identified in the reviewed literature. Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are a powerful tool in organic synthesis for building molecular complexity in an efficient manner. However, the application of this compound in such reaction sequences has not been reported.
The total synthesis of natural products often relies on the strategic use of unique and reactive starting materials. Despite a comprehensive search for the application of this compound in this field, no published total synthesis routes were found that employ this specific compound as a key starting material or intermediate.
Employment in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While dihalo-carbonyl compounds can, in principle, serve as precursors to various heterocyclic systems, the specific use of this compound for these purposes is not documented.
Detailed searches for the reaction of this compound with common reagents for the synthesis of nitrogen-containing heterocycles did not yield any specific examples. Standard synthetic routes to triazoles, thiazolines, and imidazoles often involve the condensation of bifunctional reagents. However, the reaction of this compound with precursors such as hydrazines, thioureas, or amidines to form these respective heterocycles has not been described in the available scientific literature.
Similarly, a review of the literature did not provide any specific methods or examples for the synthesis of oxygen-containing heterocycles starting from this compound.
No information is currently available regarding the use of this compound in the synthesis of other heterocyclic frameworks.
Development of Novel Reagents and Methodologies Based on the this compound Scaffold
The unique structural features of this compound, namely the presence of a reactive aldehyde and a gem-dibromo group on the adjacent carbon, position it as a versatile scaffold for the development of novel reagents and synthetic methodologies. Although specific research on this compound is limited, its potential can be inferred from studies on analogous gem-dihalocarbonyl compounds. These compounds serve as valuable precursors for the construction of complex molecular architectures, particularly heterocyclic systems, and for the introduction of diverse functionalities.
The primary approach to leveraging the this compound scaffold involves its reaction with dinucleophiles, leading to the formation of various heterocyclic rings. The gem-dibromo group acts as a latent 1,3-dielectrophilic synthon, which upon reaction and subsequent elimination or rearrangement, can generate unsaturated systems that are key intermediates in cyclization reactions.
A significant application of scaffolds similar to this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their wide range of biological activities. The general strategy involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine (B178648) derivatives. While this compound is not a direct 1,3-dicarbonyl compound, it can be envisioned to react in a manner that makes it a suitable precursor.
For instance, a plausible methodology involves the initial condensation of this compound with an active methylene (B1212753) compound, followed by cyclization with hydrazine. A more direct approach, documented for structurally related β,β-dibromo-enones, involves a tandem condensation/cross-coupling process. In this methodology, the β,β-dibromo-enone, which can be conceptually derived from an aldol (B89426) condensation of this compound, reacts with a hydrazine derivative to form a brominated pyrazole (B372694) intermediate. This intermediate can then undergo a subsequent in-situ palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a variety of substituents at the 5-position of the pyrazole ring. This tandem approach allows for the rapid construction of diverse 1,3,5-trisubstituted pyrazoles from a common precursor.
The table below illustrates the potential of this methodology based on the results obtained with analogous β,β-dibromo-enone scaffolds.
| Entry | Hydrazine Derivative (R1-NHNH2) | Boronic Acid (R5-B(OH)2) | Product (1,3,5-Trisubstituted Pyrazole) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylhydrazine | Phenylboronic acid | 1,3-Diphenyl-5-ethylpyrazole | Data not available for direct analogue |
| 2 | Methylhydrazine | 4-Methoxyphenylboronic acid | 1-Methyl-3-ethyl-5-(4-methoxyphenyl)pyrazole | Data not available for direct analogue |
| 3 | Hydrazine hydrate | Thiophene-2-boronic acid | 3-Ethyl-5-(thiophen-2-yl)-1H-pyrazole | Data not available for direct analogue |
Beyond pyrazole synthesis, the this compound scaffold holds promise for the development of other novel reagents and methodologies. The aldehyde functionality can be readily transformed into a variety of other groups, such as alcohols, amines, or alkenes, prior to or after the manipulation of the gem-dibromo group. This sequential reactivity allows for a modular approach to complex molecule synthesis.
Furthermore, the gem-dibromo group itself can be a precursor to other functionalities. For example, it can be converted into a vinyl bromide moiety through elimination, which is a versatile handle for cross-coupling reactions. Alternatively, it could potentially be transformed into a gem-difluoro group, which is a valuable motif in medicinal chemistry.
The development of novel organocatalysts or ligands for transition metal catalysis based on the this compound scaffold is another intriguing possibility. By incorporating chiral auxiliaries or catalytically active moieties, new asymmetric methodologies could be established. The ethyl group of this compound provides a simple alkyl substituent, but the principles could be extended to more complex α,α-dibromoaldehydes to access a wider range of structurally diverse reagents and catalysts.
Catalytic Transformations Facilitated by 2,2 Dibromobutanal and Its Derivatives
Organocatalysis in Reactions Involving 2,2-Dibromobutanal
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. mdpi.commt.com For aldehydes, a common organocatalytic activation mode involves the formation of an iminium ion or an enamine. princeton.edusigmaaldrich.com In the case of α,α-dihaloaldehydes, these intermediates can participate in various asymmetric transformations.
One of the pioneering applications of organocatalysis is the Diels-Alder reaction. princeton.edu While direct examples with this compound are scarce, the general mechanism involves the condensation of an α,β-unsaturated aldehyde with a chiral amine catalyst to form a reactive iminium ion. princeton.edu This activation lowers the LUMO of the dienophile, facilitating cycloaddition with a diene. princeton.edu The resulting product can be hydrolyzed to regenerate the catalyst and yield an enantioenriched cycloadduct. princeton.edu
Furthermore, the merging of photoredox catalysis with organocatalysis has enabled the direct asymmetric α-alkylation of aldehydes. nih.gov This dual catalytic system typically involves a photoredox catalyst, like Ru(bpy)₃Cl₂, and an imidazolidinone organocatalyst. nih.gov This approach could potentially be applied to derivatives of this compound to achieve enantioselective alkylation.
The reactivity of related α,α-dihaloalkanes has also been explored in organocatalyzed cycloaddition reactions. For instance, the formal [2+2] cycloaddition of ethyleneindolinones to α,β-unsaturated aldehydes can be catalyzed by specific amines to produce spirocyclobutyl oxindoles with high stereocontrol. mdpi.com
Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formations
Transition metals are powerful catalysts for a wide array of chemical transformations due to their ability to exist in multiple oxidation states and form complex coordination compounds. slideshare.netlibretexts.org For gem-dihalo compounds like this compound, transition metal catalysis opens avenues for enantioconvergent catalysis and cross-coupling reactions.
Enantioconvergent catalysis is a powerful strategy that converts a racemic mixture into a single, highly enantioenriched product, potentially achieving up to 100% yield. beilstein-journals.org This approach is particularly valuable for the synthesis of chiral molecules. nih.gov One common method, Type II or stereoablative enantioconvergent catalysis, involves the conversion of a racemic starting material into an achiral intermediate, which then undergoes an enantioselective transformation to the final product. beilstein-journals.org
In the context of gem-dihaloalkanes, chromium-catalyzed asymmetric cyclopropanation of terminal olefins has been reported. researchgate.net This reaction utilizes gem-dihaloalkanes as precursors for non-stabilized carbenes or carbenoids, leading to the formation of functionalized chiral cyclopropanes. researchgate.net The use of a chiral pyridine-oxazoline ligand with a chromium catalyst has been shown to afford chiral cyclopropanes with excellent diastereoselectivity and good enantioselectivity. researchgate.net
Copper-catalyzed enantioconvergent cross-coupling of alkyl halides has also emerged as a significant method for creating enantioenriched molecules. nih.gov While often applied to mono-haloalkanes, the principles could be extended to gem-dihalo systems. The mechanism typically involves a single electron transfer from a chiral copper(I)-nucleophile complex to the alkyl halide, forming an alkyl radical and a copper(II) intermediate, which then combine enantioselectively. nih.gov
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. slideshare.netrsc.org Gem-dihaloalkanes are versatile substrates for these reactions.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide using a palladium catalyst and a base, is a widely used C-C bond-forming reaction. uniovi.estcichemicals.comconsensus.app While direct applications with this compound are not prevalent, studies on related gem-bromo nitroalkenes have demonstrated successful Suzuki-Miyaura reactions with aryl boronic acids. uniovi.es These reactions, catalyzed by complexes like Pd(PPh₃)₄, proceed with retention of configuration to yield functionalized alkenes in good yields. uniovi.es
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. figshare.comnih.govorganic-chemistry.org This reaction is advantageous as it directly employs Grignard reagents, which are readily prepared. organic-chemistry.org It has been successfully applied to gem-difluoroalkenes, suggesting its potential for gem-dibromo compounds as well. figshare.comnih.gov The reaction conditions are typically mild, and it can lead to either mono- or di-cross-coupled products. figshare.comnih.gov
Below is a table summarizing representative conditions for these cross-coupling reactions with related substrates.
| Reaction | Catalyst | Reagents | Base | Solvent | Yield | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | NaHCO₃ | Toluene-EtOH-H₂O | 76-86% | uniovi.es |
| Kumada | Palladium or Nickel-based | Grignard reagent | Not specified | Diethyl ether | Good to high | figshare.comnih.gov |
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a growing field in organic synthesis due to its high selectivity and environmentally friendly nature. nih.govuni-graz.atacs.org For halogenated compounds like this compound, enzymatic transformations, particularly dehalogenation, are of significant interest. nih.gov
Reductive dehalogenases (RDHs) are enzymes capable of removing halogen atoms from organic molecules. nih.govresearchgate.net These enzymes are often found in microorganisms and play a role in the bioremediation of organohalogen pollutants. nih.govscience.gov The mechanism can involve the replacement of a halogen atom with a hydrogen atom. researchgate.net While much of the research has focused on anthropogenic pollutants, natural dehalogenation processes also occur, particularly in marine environments where a vast number of organobromine compounds are produced. nih.govresearchgate.net
Haloalkane dehalogenases are another class of enzymes that can act on halogenated aliphatic compounds. uni-graz.at These enzymes catalyze the hydrolytic conversion of haloalkanes to their corresponding alcohols. The application of engineered enzymes for selective N-alkylation of pyrazoles using haloalkanes has also been demonstrated, showcasing the potential for creating tailored biocatalysts for specific transformations. x-mol.net
Enzyme-mediated late-stage modifications of complex molecules are also gaining traction. nih.gov This approach allows for site-specific transformations in the presence of other functional groups, which can be highly advantageous in multi-step syntheses. nih.gov
Catalytic Applications in Sustainable Chemistry Contexts
Sustainable chemistry, or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukgranthaalayahpublication.org Catalysis is a cornerstone of green chemistry because it can lead to more efficient reactions with less waste. openaccessjournals.com
The use of polyhalogenated compounds like this compound in a sustainable context presents both challenges and opportunities. aakash.ac.inindustrialchemicals.gov.au On one hand, polyhalogenated organic chemicals are often persistent in the environment and can be toxic. industrialchemicals.gov.au On the other hand, their catalytic transformations can be designed to be more sustainable.
Photoredox catalysis, which uses light to drive chemical reactions, is considered a green chemistry tool because it utilizes a renewable energy source and often operates under mild conditions. granthaalayahpublication.orgrsc.org The high chemoselectivity of these reactions can also simplify purification and reduce waste. rsc.org
The development of catalytic systems that use earth-abundant and less toxic metals is another key area of sustainable chemistry. granthaalayahpublication.org For instance, while palladium is a highly effective catalyst for cross-coupling reactions, there is growing interest in using more sustainable alternatives like nickel or copper. tcichemicals.com
Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in water, an environmentally benign solvent. acs.org The high selectivity of enzymes can reduce the need for protecting groups and minimize the formation of byproducts, leading to more atom-economical processes. acs.org
Biological Research Applications and Chemical Biology of 2,2 Dibromobutanal
Interaction of 2,2-Dibromobutanal with Biological Nucleophiles and Macromolecules
The reactivity of this compound is largely defined by its electrophilic character. The presence of two electron-withdrawing bromine atoms on the alpha-carbon significantly enhances the electrophilicity of the carbonyl carbon, making the compound a potent electrophile. This structural feature facilitates its interaction with a wide array of biological nucleophiles.
In biological systems, numerous molecules and macromolecules contain nucleophilic sites. These include the sulfhydryl groups of cysteine residues, the amino groups of lysine (B10760008) residues in proteins, and various sites on lipids and nucleic acids. beyondbenign.org The aldehyde functional group of this compound can readily undergo nucleophilic addition reactions, while the gem-dibromo group can participate in nucleophilic substitution reactions. This dual reactivity allows this compound to form covalent bonds with biological macromolecules, a mechanism central to the activity of many bioactive compounds. beyondbenign.org The interaction between a soft electrophile, such as a molecule with polarizable electrons like this compound, and soft biological nucleophiles, like the sulfhydryl groups of cysteine, is a key principle in toxicological and pharmacological mechanisms. psu.edu
Exploration of Biological Activity and Mechanistic Insights
The inherent reactivity of this compound has prompted investigations into its biological effects, particularly its cytotoxicity against cancer cells.
Research has demonstrated that this compound exhibits cytotoxic effects in specific cancer cell lines. In vitro studies on human breast cancer cells (MCF-7) have shown that the compound can induce cell death. The mechanism underlying this cytotoxicity is believed to involve the generation of reactive oxygen species (ROS), which leads to a state of oxidative stress within the cells and culminates in apoptosis (programmed cell death). This was supported by the observation of increased levels of apoptosis markers, including caspase-3 activation and PARP cleavage, following treatment with the compound.
| Cell Line | IC₅₀ Value | Exposure Time | Observed Mechanism | Reference |
|---|---|---|---|---|
| MCF-7 (Human Breast Cancer) | 30 µM | 48 hours | Induction of ROS and Apoptosis |
The electrophilic nature of this compound suggests it has the potential to act as an enzyme inhibitor. Electrophilic compounds can form covalent bonds with critical amino acid residues, such as cysteine or serine, within the active site of an enzyme, leading to irreversible inhibition. libretexts.org This covalent modification can permanently inactivate the enzyme. longdom.org
While derivatives of the related compound 2-bromobutanal (B1282435) have been investigated for their inhibitory effects on enzymes like phosphodiesterase II, specific studies detailing the enzyme inhibition profile of this compound itself are not extensively documented in the reviewed literature. However, its demonstrated ability to react with biological nucleophiles and induce cellular responses like apoptosis points towards a potential interaction with enzymatic pathways that regulate cell survival and death.
Precursor for Biologically Active Molecules and Drug Development
Beyond its own biological activities, this compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactive functional groups are ideal for constructing novel molecular scaffolds.
A notable application of 2,2-dibromoaldehydes is in the synthesis of analogs of the antileukemic agent methylglyoxal (B44143) bis(guanylhydrazone). researchgate.net Specifically, this compound has been used as a precursor to synthesize Ethylglyoxal bis(guanylhydrazone) (EGBG). researchgate.net This synthesis is achieved by reacting this compound with aminoguanidine (B1677879) sulfate (B86663) in a water-ethanol mixture. researchgate.net The resulting bis(guanylhydrazone) derivatives are potent inhibitors of S-adenosylmethionine decarboxylase, an important enzyme in polyamine biosynthesis, which is a target for cancer chemotherapy. researchgate.net
| Precursor | Synthesized Molecule | Biological Significance | Reference |
|---|---|---|---|
| This compound | Ethylglyoxal bis(guanylhydrazone) | Antileukemic Drug Analog, S-adenosylmethionine decarboxylase inhibitor | researchgate.net |
| 2,2-Dibromopentanal | Propylglyoxal bis(guanylhydrazone) | Antileukemic Drug Analog, S-adenosylmethionine decarboxylase inhibitor | researchgate.net |
The chemical reactivity of this compound makes it a versatile building block in medicinal chemistry for the design and synthesis of novel derivatives. The gem-dibromo aldehyde moiety can be transformed into various functional groups and heterocyclic systems, which are common features in many biologically active compounds. ekb.eg The synthesis of new derivatives from reactive precursors like this compound is a common strategy in drug discovery to create libraries of compounds for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic agents. researchgate.netchemrxiv.orgnih.gov
This compound as a Chemical Probe for Biochemical Pathways
The utility of a chemical compound as a probe to investigate biochemical pathways often resides in its specific reactivity towards biological macromolecules. This compound, owing to its chemical structure, possesses features that make it a candidate for such applications. The presence of two bromine atoms on the alpha-carbon to the aldehyde group significantly enhances the electrophilicity of the carbonyl carbon, making it a reactive target for nucleophiles. This inherent reactivity suggests its potential to interact with and modulate the function of biomolecules, particularly enzymes, thereby serving as a tool to study their roles in cellular processes.
The primary mechanism by which a molecule like this compound could probe a biochemical pathway is through enzyme inhibition. Enzymes are central to all metabolic and signaling pathways, and their selective inhibition can provide valuable insights into the function of a pathway. The electrophilic nature of this compound makes it susceptible to attack by nucleophilic amino acid residues, such as cysteine, histidine, or lysine, commonly found in the active sites of enzymes. This interaction can lead to the formation of a covalent adduct, resulting in irreversible inhibition of the enzyme. Such inhibition can be a powerful method to study the consequences of blocking a specific metabolic step.
While direct research on this compound as a chemical probe is limited, studies on analogous compounds provide a strong basis for its potential applications. For instance, the related compound 2-Bromobutanal has been investigated for its biological activities and has been shown to exhibit cytotoxicity and the ability to inhibit enzymes like phosphodiesterase II. This demonstrates that halogenated aldehydes can indeed interact with and disrupt specific biochemical processes.
Furthermore, historical studies have utilized similar molecules to perturb biological systems. For example, 2,3-dibromobutyraldehyde was used in studies to induce megaloblastic anemia in pigs, which was thought to be related to deficiencies in vitamin B12 and pteroylglutamic acid pathways. semanticscholar.org This historical precedent underscores the principle of using small, reactive organobromine compounds to probe complex biological pathways.
The potential of this compound as a chemical probe can be summarized by considering its likely interactions and effects, as extrapolated from its chemical properties and the activities of related compounds.
Table 1: Potential of this compound as a Chemical Probe
| Potential Target Class | Plausible Mechanism of Action | Biochemical Pathway to be Probed | Potential Research Application |
|---|---|---|---|
| Cysteine Proteases | Covalent modification of the active site cysteine residue. | Protein degradation, apoptosis. | Investigating the role of specific proteases in disease models. |
| Aldehyde Dehydrogenases | Competitive or irreversible inhibition due to substrate similarity. | Aldehyde metabolism, detoxification pathways. | Studying the contribution of aldehyde metabolism to cellular homeostasis. |
| Kinases | Interaction with nucleophilic residues in the ATP-binding pocket. | Signal transduction pathways. | Elucidating the function of specific kinases in cell signaling. |
It is important to note that the utility of a chemical probe is dependent on its specificity. While the high reactivity of this compound makes it a potent inhibitor, it may also lead to off-target effects by reacting with multiple nucleophiles within a cell. Therefore, future research would need to focus on structure-activity relationship studies to potentially develop derivatives of this compound with improved selectivity for specific enzyme targets. Such efforts could transform this reactive molecule into a fine-tuned instrument for chemical biology research.
Theoretical and Computational Studies of 2,2 Dibromobutanal
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of 2,2-dibromobutanal. rsdjournal.org These methods solve approximations of the Schrödinger equation to determine molecular properties. lsu.edu By analyzing the molecule's wave function and electron density, insights into its stability, reactivity, and spectroscopic characteristics can be gained. rsc.org
Density Functional Theory (DFT) stands as one of the most versatile and widely used quantum mechanical modeling methods in modern chemistry and materials science. wikipedia.org It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgabinit.org The core principle of DFT is that the properties of a many-electron system can be determined through functionals of the spatially dependent electron density. wikipedia.org This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, from calculating the ground-state geometry of molecules to simulating vibrational properties and reaction pathways. wikipedia.orgyoutube.com
For this compound, DFT calculations can elucidate key aspects of its electronic structure and reactivity. A typical study would involve geometry optimization to find the most stable conformation of the molecule. Following this, various electronic properties can be calculated to predict its chemical behavior. While specific DFT studies on this compound are not extensively documented in publicly available literature, the expected outcomes of such an analysis can be summarized.
Table 1: Representative Data from a DFT Analysis of this compound
| Calculated Property | Description | Potential Significance for this compound |
| Total Electronic Energy | The total energy of the molecule in its optimized geometry. | Provides a measure of the molecule's thermodynamic stability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; related to its role as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; related to its role as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher chemical reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Atomic Charges (e.g., NBO) | Calculated distribution of electron charge among the atoms. | Reveals the polarity of bonds and the partial charges on the carbon and bromine atoms, crucial for understanding reactivity. nih.gov |
DFT is also instrumental in studying reaction mechanisms. mdpi.com For instance, it can be used to calculate the transition state structures and activation energies for reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or reactions involving the C-Br bonds.
Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations provide alternative frameworks for studying molecules like this compound. libretexts.org
Ab Initio Methods: Meaning "from first principles," ab initio methods compute solutions to the Schrödinger equation without using experimental data for parametrization. libretexts.orglsu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC), form a systematic hierarchy. rsdjournal.orgnih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties, especially when electron correlation effects are critical. libretexts.orgrsc.org For this compound, high-level ab initio calculations could provide benchmark data for its structure and energy.
Semi-Empirical Methods: Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental or high-level computational data to simplify the calculations. rsc.orgwikipedia.org Methods like AM1, PM3, and DFTB (Density Functional Tight Binding) are significantly faster than DFT or ab initio techniques, allowing them to be applied to much larger molecular systems or for longer molecular dynamics simulations. nih.govwustl.edu The trade-off is a potential reduction in accuracy, particularly if the molecule under study differs significantly from the compounds used to parameterize the method. wikipedia.org These methods could be used for initial conformational searches or for modeling large systems where this compound is a component.
Table 2: Comparison of Quantum Chemical Methodologies
| Method Type | Basic Principle | Strengths | Limitations |
| Ab Initio | Solves the Schrödinger equation from fundamental physical constants with controlled approximations. libretexts.org | High accuracy, systematically improvable. | Computationally very expensive, limited to smaller systems. libretexts.orglsu.edu |
| Density Functional Theory (DFT) | Solves for the electron density rather than the full wavefunction. wikipedia.org | Good balance of accuracy and computational cost. wikipedia.org | Accuracy depends on the chosen functional; struggles with some interactions like dispersion forces. wikipedia.org |
| Semi-Empirical | Uses a simplified quantum mechanical model with parameters fitted to experimental or ab initio data. wikipedia.org | Very fast, suitable for large molecules and qualitative screenings. rsc.orgwustl.edu | Accuracy is dependent on the parameterization; less reliable for novel structures. wikipedia.org |
Molecular Modeling and Simulation of Reaction Dynamics
Molecular modeling and the simulation of reaction dynamics aim to understand the time-evolution of a chemical process at an atomic level. pageplace.de These methods go beyond the static picture of reactants, transition states, and products provided by many quantum chemical calculations. u-bordeaux.fr Using techniques like ab initio molecular dynamics (AIMD), simulations can reveal the intricate interplay of atomic motions during a reaction, offering insights into selectivity and mechanism that are not accessible from the potential energy surface alone. escholarship.org
For this compound, molecular dynamics simulations could model its behavior in solution, tracking its conformational changes and interactions with solvent molecules. researchgate.net Furthermore, AIMD could be used to simulate a reaction, such as its hydrolysis or its reaction with a nucleophile. Such a simulation would start from a transition state and follow the trajectories of the atoms as they evolve into products, which is particularly useful for reactions that may have multiple possible outcomes (bifurcations). escholarship.orgpku.edu.cn
Prediction of Spectroscopic Properties and Reaction Selectivity
Computational methods are powerful tools for predicting spectroscopic properties and the selectivity of chemical reactions. escholarship.orgnih.gov
Spectroscopic Properties: Quantum chemical calculations can predict various types of spectra. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies and the corresponding infrared (IR) and Raman spectra can be simulated. uzh.ch Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Machine learning models, trained on large datasets of computed spectra, are also emerging as a rapid prediction tool. uzh.chmpg.deresearchgate.net
Reaction Selectivity: Understanding and predicting reaction selectivity (chemo-, regio-, and stereoselectivity) is a central goal of chemistry. Computational chemistry provides a framework for this by comparing the activation energies of competing reaction pathways. nih.gov According to transition state theory, the pathway with the lowest activation energy barrier will be the fastest and thus determine the major product. escholarship.org For this compound, which has multiple reactive sites (the carbonyl group and two C-Br bonds), DFT calculations could predict whether a given reagent would preferentially attack one site over another. In cases where selectivity is not governed by the lowest energy barrier (dynamic control), molecular dynamics simulations are required to predict the product ratios. pku.edu.cn
In Silico Design of Novel Functional Materials and Derivatives
In silico (computational) design leverages theoretical calculations to design new molecules and materials with desired properties before they are synthesized in the lab. mdpi.com This approach accelerates the discovery process and reduces experimental costs. creative-quantum.eu
Starting with a core structure like this compound, computational tools can be used to explore how different chemical modifications would affect its properties. For example, derivatives could be designed to optimize electronic properties for applications in organic electronics or to enhance their utility as building blocks in complex organic synthesis.
A significant area of in silico design is the development of new catalysts. creative-quantum.eu Computational methods can be used to design both small molecule organocatalysts and complex enzymes. escholarship.orgresearchgate.net The process often involves designing an active site that stabilizes the transition state of a desired reaction. escholarship.org
While this compound itself is a reagent, its structural motifs could be incorporated into the design of new catalysts or enzyme inhibitors. For example, computational screening could be used to identify proteins capable of binding to this compound or its derivatives, a first step in designing a custom enzyme to act upon it. mdpi.com Similarly, the principles of physical organic chemistry, aided by DFT calculations, could guide the design of organocatalysts that utilize structural features present in this compound to achieve specific catalytic transformations. nih.govrsc.org
Predictive Models for Biological Activity and Ligand Binding
The prediction of biological activity and the nature of ligand binding are central to the fields of toxicology and drug discovery. For the chemical compound this compound, while specific, direct experimental studies on its biological activity and ligand binding are not extensively documented in publicly available literature, its structural features as a halogenated aldehyde allow for the application of various predictive models. These models, primarily quantitative structure-activity relationship (QSAR) and computational docking simulations, provide valuable insights into its potential biological effects and interactions with biomolecules.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For halogenated aldehydes like this compound, QSAR models can predict a range of activities from toxicity to receptor binding.
Toxicity Prediction:
Halogenated aldehydes are a class of compounds known for their potential toxicity, often arising from their reactivity as electrophiles. The presence of two bromine atoms on the alpha-carbon of this compound significantly influences its electronic properties and, consequently, its reactivity and potential toxicity.
General QSAR models for aldehydes have been developed to predict acute aquatic toxicity. oup.com These models often use descriptors such as the logarithm of the octanol-water partition coefficient (log Kow) and electronic parameters to correlate with toxic endpoints like the 50% lethal concentration (LC50). oup.com For instance, a generic interspecies QSAR model for aldehydes has been proposed to predict acute toxicity across different aquatic organisms. oup.com While this model is broad, the principles can be applied to estimate the potential ecotoxicity of this compound.
Furthermore, QSAR models have been specifically developed for halogenated compounds, including halogenated aromatic disinfection byproducts, which share some structural motifs with this compound. nih.gov A study on halogenated aromatic DBPs developed a QSAR model that incorporated binding energies with key antioxidant enzymes and quantum-chemical descriptors to predict cytotoxicity. nih.gov The model highlighted the importance of interactions with enzymes like catalase and the electrophilic/nucleophilic reactivity of the compounds. nih.gov
Table 1: Key Descriptor Types in QSAR Models for Related Compounds
| Descriptor Type | Relevance to this compound Prediction | Potential Predicted Effect |
| Physicochemical | The lipophilicity (log Kow) of this compound influences its absorption, distribution, and partitioning into biological membranes. | Higher lipophilicity can lead to increased membrane interaction and potential for bioaccumulation, influencing toxicity. |
| Electronic | The electron-withdrawing nature of the two bromine atoms and the aldehyde group creates a highly electrophilic carbonyl carbon. | Increased electrophilicity suggests a higher potential for covalent modification of nucleophilic residues in proteins and DNA, leading to toxicity. |
| Topological | Molecular size, shape, and branching affect how the molecule fits into active sites of enzymes or receptors. | The specific stereochemistry and size of this compound will dictate its binding affinity and specificity to biological targets. |
| Quantum-Chemical | Descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) quantify the molecule's reactivity. | A lower ELUMO for this compound would indicate a greater susceptibility to nucleophilic attack, correlating with higher reactivity and potential toxicity. |
Mutagenicity Prediction:
QSAR models have also been successfully applied to predict the mutagenicity of α,β-unsaturated aldehydes, a class of compounds structurally related to this compound. qsardb.org These models often identify specific molecular substructures or "alerts" that are associated with mutagenic activity. qsardb.org Although this compound is not an α,β-unsaturated aldehyde, the presence of the reactive aldehyde group and the two bromine atoms suggests that similar predictive models for genotoxicity could be relevant.
Computational Docking and Ligand Binding Simulations
Computational docking is a method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. diva-portal.org These simulations can provide insights into the binding affinity, specific interactions (e.g., hydrogen bonds, hydrophobic interactions), and the potential for a compound to act as an inhibitor or modulator of a biological target. diva-portal.org
For this compound, docking studies could be hypothetically performed against various protein targets known to be susceptible to modification by reactive aldehydes.
Potential Protein Targets:
Enzymes with Active Site Cysteine or Histidine Residues: The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack by the side chains of amino acids like cysteine and histidine. Docking simulations could predict the binding affinity and potential for covalent modification of enzymes such as:
Cathepsins: A family of proteases with a critical cysteine residue in their active site.
Dehydrogenases: Many dehydrogenases utilize a cysteine or histidine residue for their catalytic activity.
Receptors with Nucleophilic Residues in the Binding Pocket: Similar to enzymes, receptors can also be covalently modified by reactive electrophiles.
Table 2: Hypothetical Ligand Binding Interactions of this compound
| Interaction Type | Potential Interacting Residues in a Binding Site | Significance for Biological Activity |
| Covalent Adduction | Cysteine, Histidine, Lysine (B10760008) | Irreversible inhibition of enzyme activity or receptor function, leading to toxicity. |
| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | Contributes to the binding affinity and specificity of the compound for a particular target. |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Stabilizes the ligand within the binding pocket, influencing binding affinity. |
| Halogen Bonding | The bromine atoms can act as halogen bond donors to interact with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. | Can significantly contribute to the binding affinity and selectivity of the ligand. |
The integration of homology modeling with ligand docking has proven effective in predicting ligand binding to receptors where experimental structures are unavailable. nih.gov This approach could be valuable for assessing the potential interactions of this compound with a wide range of biological targets. Computational studies are instrumental in understanding the atomistic details of protein-ligand interactions, including the structure, thermodynamics, and dynamics of the system. diva-portal.org
While direct predictive modeling studies for this compound are not readily found, the established principles and methodologies from studies on structurally similar halogenated and aldehydic compounds provide a strong foundation for predicting its biological activity and ligand binding characteristics. Such predictions are crucial for prioritizing further experimental investigation and for understanding the potential molecular mechanisms of its action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dibromobutanal, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves bromination of butanal derivatives. Key steps include:
- Selecting brominating agents (e.g., HBr, PBr₃, or NBS) and optimizing stoichiometry.
- Controlling reaction temperature (e.g., low temperatures to minimize side reactions like over-bromination).
- Purification via distillation or column chromatography to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and distinguish it from isomers like 2,3-dibromobutanal?
- Methodological Answer :
- ¹H NMR : The aldehyde proton (~9–10 ppm) and adjacent brominated carbons (deshielded signals) help confirm regiochemistry.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 229.90 (C₄H₆Br₂O⁺) and fragmentation patterns (e.g., loss of Br or CHO groups) differentiate isomers .
- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-Br (~550–650 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound in nucleophilic substitution vs. elimination reactions?
- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. To address this:
- Systematic Variation : Test solvents of varying polarities (e.g., DMSO for SN2 vs. THF for E2 dominance).
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ FTIR to identify intermediate species.
- Computational Modeling : Use DFT calculations to compare activation energies for substitution vs. elimination pathways .
Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH-Dependent Degradation : Prepare buffered solutions (pH 2–12) and analyze degradation products (e.g., debrominated aldehydes) via HPLC.
- Thermal Stability Assays : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Moisture Sensitivity : Conduct reactions under controlled humidity to assess hydrolysis rates .
Q. What are the challenges in quantifying trace amounts of this compound in environmental or biological matrices, and how can they be mitigated?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) or derivatization (e.g., hydrazone formation) to enhance detectability.
- Analytical Techniques : Employ GC-ECD (electron capture detection) for halogen-specific sensitivity or LC-HRMS for high-resolution mass confirmation.
- Validation : Include spike-recovery experiments and matrix-matched calibration curves to address interferences .
Data Contradiction and Interpretation
Q. How should researchers address discrepancies in reported reaction yields of this compound across literature studies?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents and conditions.
- Meta-Analysis : Compare reaction parameters (e.g., catalyst use, inert atmosphere) across studies to identify critical variables.
- Error Analysis : Quantify uncertainties in yield measurements (e.g., via triplicate runs) and report confidence intervals .
Experimental Design and Optimization
Q. What strategies are effective in minimizing side products like 2-bromobutanal during the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
